(5R)-5H,6H,7H-cyclopenta[b]pyridin-5-ol
Description
Context within Cyclopenta[b]pyridine Chemical Space
The cyclopenta[b]pyridine scaffold, also known as 6,7-dihydro-5H-cyclopenta[b]pyridine, is a significant structural motif in organic and medicinal chemistry. nih.govresearchgate.net This framework is a key component in various biologically active molecules and serves as a fundamental building block for the synthesis of more complex chemical entities. researchgate.net For instance, the unsubstituted 6,7-dihydro-5H-cyclopenta[b]pyridine is a crucial intermediate in the synthesis of Cefpirome, a fourth-generation antibiotic. researchgate.net
Research into this chemical space is active, with various synthetic methods being developed to create derivatives. nih.govrsc.orgacs.org For example, efficient protocols have been established for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues through manganese-catalyzed oxidation. rsc.orgrsc.org This ketone is a direct precursor to the racemic version of 5H,6H,7H-cyclopenta[b]pyridin-5-ol via reduction. Other methodologies focus on creating highly functionalized derivatives, such as 3-carbonitrile compounds, through cyclocondensation reactions. nih.govacs.org The versatility of the cyclopenta[b]pyridine core allows for the introduction of various functional groups, leading to a wide array of derivatives with potential applications. nih.govsigmaaldrich.comsigmaaldrich.com
Significance of the (5R) Stereoisomer in Academic Organic Synthesis Research
In the realm of organic synthesis, particularly in asymmetric catalysis, the use of chiral molecules is paramount for controlling the stereochemical outcome of reactions. Chiral ligands and intermediates are essential for producing enantiomerically pure compounds, which is often critical in medicinal chemistry where different enantiomers can have vastly different biological activities.
While specific research detailing the direct application of (5R)-5H,6H,7H-cyclopenta[b]pyridin-5-ol is not extensively documented in publicly available literature, its significance can be inferred from the broader context of chiral pyridine-containing ligands. Chiral bipyridine and pyridine-oxazoline ligands, for example, are renowned for their effectiveness in a multitude of transition metal-catalyzed reactions, where they induce stereoselectivity. researchgate.netnih.govrsc.org
The this compound molecule possesses the necessary features to serve as a valuable chiral building block or precursor to a chiral ligand:
A Defined Stereocenter: The (5R) configuration provides a specific three-dimensional arrangement.
Functional Groups for Derivatization: The hydroxyl group can be used for further chemical transformations, and the pyridine (B92270) nitrogen atom can act as a coordination site for metal catalysts.
The synthesis of such specific stereoisomers typically involves asymmetric synthesis methodologies. This could include the asymmetric reduction of the corresponding ketone, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, using chiral catalysts or reagents. The development of new chiral bipyridine ligands, some featuring a cyclopenta[b]pyridine core, underscores the ongoing effort to create novel chiral environments for asymmetric catalysis. researchgate.netdoi.org These advanced ligands are used in reactions like copper-catalyzed ring-openings, achieving high efficiency and stereoselectivity. nih.govdoi.org Therefore, this compound represents a potentially valuable, though currently under-explored, chiral intermediate for the synthesis of new chiral ligands and other enantiomerically pure target molecules in academic research.
Enantioselective Synthesis Strategies Towards the (5R) Stereoisomer
Achieving the specific (5R) configuration at the C5 stereocenter is paramount for accessing biologically active enantiopure compounds. This requires the use of asymmetric synthesis techniques where a chiral influence directs the formation of one enantiomer over the other.
The advancement of asymmetric catalysis has been crucial for the enantioselective synthesis of chiral molecules. nih.gov A significant area of development is the design of metal complexes that incorporate chiral ligands. snnu.edu.cnnih.gov These ligands create a chiral environment around the metal center, which is the site of the catalytic transformation. nih.gov For reactions involving the formation of chiral alcohols, catalysts based on transition metals like Rhodium, Iridium, and Cobalt are often employed. snnu.edu.cn
A pivotal development in this field has been the creation and application of chiral cyclopentadienyl (Cpx) ligands. snnu.edu.cnresearchgate.net These ligands have proven to be highly effective in a diverse array of enantioselective reactions, including challenging C–H bond functionalizations. snnu.edu.cn The design of these ligands varies, with some featuring a stereogenic center directly on the cyclopentadienyl ring, while others possess axial or planar chirality. snnu.edu.cn The choice of ligand is critical as it directly influences the stereochemical outcome of the reaction. By carefully selecting a metal and a chiral ligand system, chemists can facilitate transformations that selectively yield the desired (5R) stereoisomer. researchgate.net
| Catalyst Type | Metal Center | Chiral Ligand Example | Application |
| Metal-Cpx Complex | Rh, Ir, Co | BINOL-derived Cp | Asymmetric C-H Functionalization |
| P,N-Ligand Complex | Ir | PHOX Ligands | Asymmetric Imine Hydrogenation |
| Semicorrin Complex | Cu, Co | Semicorrins | Asymmetric Cyclopropanation |
This table presents examples of chiral catalyst systems used in various asymmetric transformations that are conceptually relevant to the synthesis of chiral heterocyclic compounds.
Asymmetric induction is the process by which a chiral entity—be it a catalyst, reagent, or auxiliary—directs the formation of a specific stereoisomer during a chemical reaction. In the synthesis of this compound, this is typically achieved through an asymmetric reduction of the corresponding ketone, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one.
The mechanism of induction relies on the formation of a diastereomeric transition state. The chiral catalyst coordinates to the ketone, creating a sterically and electronically differentiated environment. This differentiation forces the reducing agent (e.g., a hydride source) to approach the carbonyl group from one face preferentially. To generate the (5R)-alcohol, the catalyst must be designed to block the re-face of the carbonyl, thereby directing the nucleophilic attack of the hydride to the si-face. The rigidity and defined three-dimensional structure of the catalyst-substrate complex are essential for achieving high levels of enantioselectivity.
Stereodivergent synthesis provides access to any desired stereoisomer of a product from a common starting material by simply changing the chiral catalyst. In the context of producing cyclopenta[b]pyridin-5-ol, a stereodivergent approach would allow for the selective synthesis of either the (5R) or the (5S) enantiomer. This is most commonly achieved by using enantiomeric pairs of chiral ligands. For instance, a reaction employing a catalyst with a ligand derived from (R)-BINOL would yield one product enantiomer, while using the corresponding (S)-BINOL-derived ligand under identical conditions would produce the opposite enantiomer. This powerful strategy offers complete control over the stereochemical outcome, which is invaluable in medicinal chemistry and materials science.
Construction of the Cyclopenta[b]pyridine Ring System
The assembly of the core bicyclic cyclopenta[b]pyridine scaffold is a fundamental challenge in the synthesis of this compound class. guidechem.com Methodologies for constructing this fused heterocyclic system often rely on cyclization reactions that form either the pyridine or the cyclopentane (B165970) ring in the final key step. acsgcipr.org
A variety of cyclization strategies have been developed to construct the pyridine ring. acsgcipr.org These methods can involve condensation reactions, multi-component reactions (MCRs), or cycloadditions. acsgcipr.orgbaranlab.org Condensation reactions often involve the reaction of 1,5-dicarbonyl compounds with ammonia or an ammonia equivalent, followed by an oxidation or elimination step to form the aromatic pyridine ring. baranlab.org
Another effective method is the cyclocondensation reaction. For example, highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives have been synthesized via the cyclocondensation of 2,5-diarylidenecyclopentanone with propanedinitrile, using a sodium alkoxide as both a reagent and a catalyst. nih.gov Furthermore, radical cyclization presents another powerful tool for forming the fused ring system, as demonstrated in the diastereoselective preparation of related cis-fused cyclopenta-pyridazinones. nih.gov
| Cyclization Method | Key Precursors | Reaction Type | Reference |
| Cyclocondensation | 2,5-diarylidenecyclopentanone, propanedinitrile | Condensation | nih.gov |
| Multi-component Reaction | Alkyl isocyanides, dialkyl but-2-ynedioates, 1,4-dihydropyridines | Cycloaddition | beilstein-journals.org |
| Radical Cyclization | Pyridazinone with an unsaturated side chain | 5-exo radical cyclization | nih.gov |
| Vilsmeier Cyclization | Adipic bis-amides | Intramolecular Vilsmeier Process | rsc.org |
This table summarizes various cyclization strategies employed in the synthesis of cyclopenta[b]pyridine and related fused heterocyclic scaffolds.
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich compounds and can also be employed in cyclization reactions to form heterocyclic systems. researchgate.netnih.gov The reaction utilizes a Vilsmeier reagent, which is typically an adduct formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphoryl chloride (POCl₃). researchgate.net
An intramolecular Vilsmeier process has been successfully used to create cyclopenta[b]-fused quinolines, which are structurally analogous to cyclopenta[b]pyridines. rsc.org In this approach, symmetrical or unsymmetrical bis-amides derived from adipic acid react in a solution of phosphoryl chloride. rsc.org The reaction proceeds through the interaction of a Vilsmeier reagent and an α-chloro enamine intermediate, leading to the cyclization and formation of the fused ring system in good yield. rsc.org This pathway demonstrates the utility of the Vilsmeier reaction in constructing the cyclopentane ring fused to an aromatic nitrogen-containing heterocycle.
Cyclization Reactions in Scaffold Assembly
Aza-Piancatelli/Hydroamination Sequences for Nitrogen Heterocycles
A powerful strategy for the synthesis of nitrogen-containing cyclopentenones, which are precursors to cyclopenta[b]pyridine derivatives, involves a cascade reaction combining an aza-Piancatelli rearrangement with a subsequent hydroamination. This approach has been successfully applied in the asymmetric synthesis of functionalized cyclopenta[b]pyrrolines. The reaction sequence is initiated by a chiral Brønsted acid-catalyzed asymmetric aza-Piancatelli rearrangement of alkynyl-functionalized tertiary furylcarbinols with anilines. This step stereoselectively produces a multifunctionalized cyclopentenone intermediate. Following this, a palladium-catalyzed intramolecular hydroamination reaction facilitates the cyclization to form the final pyrroline-fused ring system. acs.org This cascade process provides an efficient route to densely functionalized, enantioenriched cyclopenta[b]pyrroline derivatives. acs.org
The versatility of the aza-Piancatelli rearrangement is further highlighted in its application with hydroxylamines, leading to the formation of 4-aminocyclopentenones. These intermediates are valuable for subsequent transformations, showcasing the adaptability of the cyclopentene scaffold. nih.gov A novel variation of this cascade involves a retro-aza-Piancatelli rearrangement of methyl furylacrylates with anilines, which provides access to cyclopenta[b]pyrrolidinone derivatives. nih.gov
Tandem Cycloaddition/Cycloreversion/Ring Rearrangement Mechanisms
The construction of the pyridine ring in cyclopenta[b]pyridine analogs can be efficiently achieved through tandem reactions involving cycloaddition and cycloreversion steps. One such strategy employs the [4+2] cycloaddition of 1-azadienes with an alkyne, followed by a retro-Diels-Alder reaction to form the pyridine ring. This can be achieved through both thermal pericyclic pathways (hetero-Diels-Alder) and transition metal-catalyzed formal [4+2] cycloadditions. rsc.orgsemanticscholar.org
A notable example involves the use of 1,4-oxazinone precursors, which undergo an intermolecular cycloaddition with terminal alkynes, followed by a cycloreversion that releases carbon dioxide to afford polysubstituted pyridines. This sequence can be initiated by a Staudinger reductive cyclization of a vinyl azide to form the reactive 1,4-oxazinone in situ. Another approach utilizes the reaction of 4-methylideneisoxazol-5(4H)-ones with ynamines, which proceeds through a [2+2] cycloaddition followed by a retro-electrocyclization to yield 4-(1-aminoallylidene)isoxazol-5-ones. These intermediates can then be thermally converted to 4-aminopyridines via a decarboxylation step. acs.org
Metal-Catalyzed Approaches to Cyclopenta[b]pyridine Derivatives
Manganese-Catalyzed Oxidations for Oxo-Derivatives
Manganese-catalyzed oxidation provides a direct and efficient method for the synthesis of oxo-derivatives of cyclopenta[b]pyridines. Specifically, the oxidation of the methylene group adjacent to the pyridine ring in 2,3-cyclopentenopyridine analogues yields 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one derivatives. This transformation can be effectively carried out using manganese(II) triflate (Mn(OTf)₂) as the catalyst and tert-butyl hydroperoxide (t-BuOOH) as the oxidant in water at room temperature. acs.orgresearchgate.net This method is characterized by its high yield and excellent chemoselectivity. researchgate.net
The scope of this catalytic system extends to the oxidation of other benzylic C-H bonds, such as those in substituted 2-benzylpyridines and 2-ethylpyridine. researchgate.net Research has also explored other non-heme manganese complexes for benzylic C-H oxidation, demonstrating high activity and chemoselectivity under mild conditions with hydrogen peroxide as the oxidant. d-nb.infoicp.ac.runih.gov Furthermore, manganese catalysts have been employed in the enantioselective benzylic oxidation of arylalkanes, achieving moderate to good yields and enantioselectivities. rsc.org
Table 1: Manganese-Catalyzed Oxidation of 2,3-Cyclopentenopyridine Analogues This table is representative of the types of transformations discussed and does not display all possible substrates.
| Substrate | Product | Catalyst | Oxidant | Solvent | Yield (%) |
| 2,3-Cyclopentenopyridine | 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one | Mn(OTf)₂ | t-BuOOH | H₂O | 98 |
| 2-Benzylpyridine | 2-Benzoylpyridine | Mn(OTf)₂ | t-BuOOH | t-BuOH | 87 |
| 4-Ethylphenyl(pyridin-2-yl)methanone | 1-(4-Ethylphenyl)-1-(pyridin-2-yl)ethan-1-one | Mn(OTf)₂ | t-BuOOH | t-BuOH | 81 |
| 2-(4-Methylbenzyl)pyridine | (4-Methylphenyl)(pyridin-2-yl)methanone | Mn(OTf)₂ | t-BuOOH | t-BuOH | 80 |
Calcium(II)/Copper(II) Catalytic Sequences
While direct sequential catalytic systems employing both calcium(II) and copper(II) for the synthesis of cyclopenta[b]pyridines are not extensively documented, the individual roles of these metals in promoting key bond-forming reactions are well-established. Copper catalysis, in particular, is widely used in the synthesis of nitrogen heterocycles through C-N and C-O bond formation. acs.org Copper catalysts are effective for a variety of transformations including multicomponent reactions to form imidazo[1,2-a]pyridines and indolizines. mdpi.com
Recent research has shed light on the synergistic effect of calcium ions in enzyme-catalyzed tandem [4+2] cycloadditions. In the biosynthesis of bistropolone-sesquiterpenes, calcium-ion-dependent glycosylated enzymes catalyze sequential, intermolecular Diels-Alder reactions. The presence of the calcium ion, in conjunction with N-glycans, regulates the active cavity of the enzyme, enhancing its affinity for the substrates and accelerating the cycloaddition. nih.gov This biocatalytic system, while not a direct synthetic method for cyclopenta[b]pyridines, highlights the potential for cooperative effects between calcium and other catalytic species in complex cyclization reactions. Further research may lead to the development of synthetic systems that mimic this cooperative catalysis.
Phosphorus Ligand-Coupling Reactions for Pyridine Functionalization
Phosphorus ligand-coupling reactions have emerged as a powerful tool for the functionalization of pyridine rings, enabling the formation of C-C, C-N, and C-O bonds. digitellinc.com This methodology offers a direct route to convert pyridine C-H bonds into valuable functional groups. For instance, the direct amination and hydroxylation of pyridines can be achieved by coupling with ammonia and water, respectively. The reaction proceeds through the site-selective formation of a pyridylphosphonium salt, followed by ligand-coupling to afford the corresponding aminopyridine or pyridone. digitellinc.com
The mechanism of these metal-free phosphination reactions has been investigated using density functional theory, revealing that the reaction pathway and rate-determining step are dependent on the specific phosphine and additives used. nih.gov A variety of phosphorus(V)-substituted pyridines, including phosphonates and phosphine oxides, can be synthesized through methods such as nucleophilic phosphorylation and cross-coupling reactions of halopyridines or pyridine boronic acids with phosphorus-containing reagents. nih.gov The development of bulky, electron-rich phosphine ligands, such as those from the Buchwald group, has significantly expanded the scope of palladium-catalyzed C-N and C-O bond-forming reactions involving pyridine substrates. rsc.org
Table 2: Examples of Phosphorus Ligand-Coupling Reactions for Pyridine Functionalization This table provides representative examples of the discussed reactions.
| Pyridine Derivative | Reagent(s) | Product | Reaction Type |
| Pyridine | Phosphine, Ammonia | Aminopyridine | C-H Amination |
| Pyridine | Phosphine, Water | Pyridone | C-H Hydroxylation |
| Pyridine | Secondary Phosphine Oxide, Diphenyl Ethynyl Ketone | 4-Phosphine oxide-substituted pyridine | Nucleophilic Phosphorylation |
| 3-Bromopyridine | Triethyl Phosphite, Pd Catalyst | Pyridine-3-phosphonate | Cross-Coupling |
Photochemical Synthesis of Cyclopenta[b]pyridine Core Structures
Photochemical methods offer a unique approach to the synthesis of complex heterocyclic structures, including the cyclopenta[b]pyridine core. One such strategy involves the UV-mediated transformation of 3-hydroxypyran-4-one derivatives. This reaction is initiated by an excited-state intramolecular proton transfer (ESIPT), which leads to the contraction of the pyran-4-one ring to form an unstable α-hydroxy-1,2-diketone intermediate. This reactive intermediate can then be trapped intramolecularly to construct the cyclopenta[b]pyridine skeleton. researchgate.net
This photochemical approach has been utilized to prepare benzo nih.govdigitellinc.comimidazo[1,2-a]cyclopenta[e]pyridine derivatives from allomaltols containing a benzimidazole fragment. A key feature of the resulting photoproducts is the existence of ring-chain-ring tautomerism in solution. This method has also been adapted for the synthesis of 4a,7a-dihydroxy-hexahydrospiro[cyclopenta[b]pyridine-4,4'-pyran]-2,7-diones in aqueous media, highlighting the potential for green chemistry applications. researchgate.net The use of visible light in conjunction with organic dye photocatalysts, such as Na₂ eosin Y, has also been explored for the synthesis of related pyran-fused pyridine scaffolds, proceeding via a direct hydrogen atom transfer (HAT) mechanism. researchgate.net
An in-depth look at the synthetic methodologies for producing this compound and its related analogs reveals a variety of advanced chemical strategies. These methods focus on the functionalization and derivatization of the core cyclopenta[b]pyridine scaffold, a key structure in medicinal chemistry. Researchers employ techniques ranging from regioselective functionalization to the synthesis of halogenated and nitrile-containing derivatives. The strategic selection of starting materials and intermediates is also crucial for the successful synthesis of these complex molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5R)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-8-4-3-7-6(8)2-1-5-9-7/h1-2,5,8,10H,3-4H2/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRSJDGVNWIEOA-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@@H]1O)C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Mechanisms of 5r 5h,6h,7h Cyclopenta B Pyridin 5 Ol Derivatives
Oxidation and Reduction Pathways of the Hydroxyl and Ring Systems
The oxidation and reduction pathways for cyclopenta[b]pyridine derivatives are crucial for the synthesis and modification of this heterocyclic scaffold. The hydroxyl group and the benzylic-like C7 position of the cyclopentane (B165970) ring are the primary sites for these transformations.
The synthesis of the precursor ketone, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, can be achieved through the direct oxidation of the corresponding hydrocarbon, 2,3-cyclopentenopyridine. rsc.orgrsc.org A notable method employs a manganese(II) triflate (Mn(OTf)₂) catalyst with tert-butyl hydroperoxide (t-BuOOH) as the oxidant in water. rsc.orgrsc.org This process demonstrates high yield and excellent chemoselectivity for the oxidation of the CH₂ group adjacent to the pyridine (B92270) ring, specifically at the C5 position in the IUPAC numbering of the product, leading to the formation of the ketone. rsc.org
The general procedure involves stirring the 2,3-Cyclopentenopyridine substrate with catalytic amounts of Mn(OTf)₂ and an excess of t-BuOOH in an aqueous medium at room temperature. rsc.org This manganese-catalyzed reaction is efficient and operates under environmentally benign conditions. rsc.org
| Entry | Substrate | Catalyst | Oxidant | Solvent | Temp (°C) | Yield (%) |
| 1 | 2,3-Cyclopentenopyridine | Mn(OTf)₂ | t-BuOOH (65% in H₂O) | H₂O | 25 | 88 |
This table summarizes the optimized conditions for the manganese-catalyzed oxidation of 2,3-Cyclopentenopyridine to yield the corresponding ketone precursor as reported in the literature. rsc.org
Once the achiral ketone, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, is obtained, the chiral alcohol (5R)-5H,6H,7H-cyclopenta[b]pyridin-5-ol can be synthesized via stereoselective reduction. This is typically achieved using chiral reducing agents or catalysts, such as those derived from ruthenium, rhodium, or enzymes (e.g., ketoreductases), which can deliver a hydride preferentially to one face of the carbonyl group.
Conversely, the oxidation of the secondary alcohol, this compound, back to the ketone is a standard transformation. This can be accomplished using a variety of common oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation (oxalyl chloride, DMSO, triethylamine), or Dess-Martin periodinane. These reactions proceed under mild conditions and are typically high-yielding, resulting in the formation of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. This oxidation process leads to the loss of the chiral center at C5.
Nucleophilic and Electrophilic Reactions of the Cyclopenta[b]pyridine Core
The reactivity of the cyclopenta[b]pyridine core is largely governed by the electronic properties of the pyridine ring. The nitrogen atom, being more electronegative than carbon, reduces the electron density of the ring system, particularly at positions 2, 4, and 6 (corresponding to positions 7, 5, and the nitrogen itself in the fused ring system). uoanbar.edu.iq This deactivation makes the ring less susceptible to electrophilic attack compared to benzene (B151609) but more susceptible to nucleophilic attack. uoanbar.edu.iqyoutube.com
Electrophilic Substitution: Electrophilic aromatic substitution on the pyridine ring is significantly more difficult than on benzene and requires vigorous reaction conditions. uoanbar.edu.iq The deactivating effect of the nitrogen atom, which can be protonated in acidic media to form a positively charged pyridinium ion, further hinders the approach of electrophiles. uoanbar.edu.iq When substitution does occur, it preferentially takes place at the 3- and 5-positions of a simple pyridine (corresponding to the C3 and C4 positions in the cyclopenta[b]pyridine system), which have a relatively higher electron density compared to the 2-, 4-, and 6-positions. uoanbar.edu.iq Therefore, reactions like nitration, sulfonation, and halogenation on the cyclopenta[b]pyridine core would be expected to yield products substituted at the C3 or C4 positions, albeit likely in low yields.
Nucleophilic Substitution: The pyridine ring is activated towards nucleophilic substitution, especially at the positions ortho and para to the nitrogen atom (C2 and C4 in pyridine). uoanbar.edu.iqquimicaorganica.org In the 6,7-dihydro-5H-cyclopenta[b]pyridine framework, the analogous positions are C7 and C5. However, C5 and C7 are part of the cyclopentane ring. The most susceptible positions on the aromatic part are those ortho and para to the nitrogen that bear a suitable leaving group. For the parent ring system, nucleophilic attack is more likely to occur if a good leaving group (e.g., a halide) is present at the C2 or C4 positions. The reaction proceeds through an addition-elimination mechanism, where the nucleophile adds to the ring to form a stable intermediate Meisenheimer-like complex, with the negative charge delocalized onto the electronegative nitrogen atom, followed by the departure of the leaving group. mdpi.com
| Position | Reaction Type | Reactivity | Rationale |
| C2, C4 | Electrophilic Substitution | Very Low | Strong deactivation by adjacent nitrogen atom. |
| C3 | Electrophilic Substitution | Low | Preferred site for electrophilic attack due to relatively higher electron density. uoanbar.edu.iq |
| C2, C4 | Nucleophilic Substitution | High (with leaving group) | Electron deficiency facilitates nucleophilic attack. uoanbar.edu.iqquimicaorganica.org |
| C3 | Nucleophilic Substitution | Very Low | High electron density repels nucleophiles. quimicaorganica.org |
This table outlines the expected reactivity of the pyridine moiety within the cyclopenta[b]pyridine core towards substitution reactions.
Intramolecular Cyclizations and Rearrangement Processes
The fused-ring structure of cyclopenta[b]pyridin-5-ol derivatives can participate in or be formed through various intramolecular cyclization and rearrangement reactions.
Intramolecular Cyclizations: The synthesis of the broader 6,7-dihydro-5H-cyclopenta[b]pyridine framework can be accomplished through cyclocondensation reactions. For instance, derivatives have been prepared via the reaction between 2,5-diarylidenecyclopentanone and propanedinitrile using a sodium alkoxide solution. nih.gov This type of reaction involves the formation of the pyridine ring through an intramolecular cyclization step, highlighting a key synthetic strategy for accessing this heterocyclic system.
Rearrangement Processes: Derivatives of the cyclopenta[b]pyridine core can undergo rearrangement reactions characteristic of pyridine compounds. One relevant example is the Boekelheide rearrangement, which occurs in pyridine N-oxides. researchgate.net If the nitrogen atom of this compound were to be oxidized to the corresponding N-oxide, treatment with a reagent like acetic anhydride (B1165640) could initiate a rearrangement. This process typically involves a uoanbar.edu.iquoanbar.edu.iq-sigmatropic rearrangement, which could potentially lead to the introduction of a functional group onto the cyclopentane ring, although the specific outcome would depend on the substrate and reaction conditions. researchgate.net Such rearrangements provide pathways for further functionalization of the core structure.
Spectroscopic Characterization and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity of atoms and the stereochemistry of a molecule. For (5R)-5H,6H,7H-cyclopenta[b]pyridin-5-ol, both ¹H and ¹³C NMR would provide crucial information.
In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals for the protons on the pyridine (B92270) ring and the cyclopentanol (B49286) moiety. The aromatic protons would typically appear in the downfield region (δ 7.0-8.5 ppm), with their splitting patterns revealing their substitution pattern on the pyridine ring. The protons on the cyclopentane (B165970) ring, particularly the proton attached to the same carbon as the hydroxyl group (the carbinol proton), would be of significant interest. Its chemical shift and coupling constants to neighboring methylene protons would help to establish the local environment and conformation.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish proton-proton and proton-carbon correlations, respectively. To confirm the absolute stereochemistry at the C5 position, advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy or the use of chiral solvating agents could be employed.
Table 1: Predicted ¹H NMR Chemical Shifts for key protons in this compound
| Proton | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyridine-H | 7.0 - 8.5 |
| H-5 (Carbinol) | 4.5 - 5.5 |
| H-6 (Methylene) | 2.0 - 3.0 |
| H-7 (Methylene) | 2.5 - 3.5 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyridine-C | 120 - 160 |
| C-5 (Carbinol) | 70 - 80 |
| C-6 | 30 - 40 |
Mass Spectrometry (MS) Techniques for Molecular Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₉NO), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement.
The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the mass of the compound. Fragmentation patterns observed in the mass spectrum, often generated by techniques like electron ionization (EI) or collision-induced dissociation (CID), would offer valuable structural information. Common fragmentation pathways for this molecule might include the loss of a water molecule from the alcohol, or cleavage of the cyclopentane ring.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydroxyl group. The presence of the pyridine ring would be indicated by C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. C-H stretching vibrations for the aromatic and aliphatic protons would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| O-H (Alcohol) | 3200 - 3600 (broad) |
| C-H (Aromatic) | 3000 - 3100 |
| C-H (Aliphatic) | 2850 - 3000 |
| C=N, C=C (Pyridine) | 1400 - 1600 |
Advanced Spectroscopic Methods for Stereoisomer Differentiation (e.g., ECD)
To definitively determine the absolute configuration of a chiral molecule like this compound, advanced spectroscopic methods are necessary. Electronic Circular Dichroism (ECD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized light.
The ECD spectrum of a chiral molecule is unique to its specific three-dimensional arrangement of atoms. By comparing the experimentally measured ECD spectrum with spectra predicted from quantum chemical calculations for both the (5R) and (5S) enantiomers, the absolute configuration can be confidently assigned. A positive or negative Cotton effect at specific wavelengths in the ECD spectrum would be a key indicator of the stereochemistry at the C5 chiral center.
Role As a Synthetic Building Block and Intermediate in Organic Synthesis Research
Precursor in Complex Heterocyclic Compound Synthesis
While direct and extensive research on (5R)-5H,6H,7H-cyclopenta[b]pyridin-5-ol as a precursor is not widely documented in publicly available literature, the broader class of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives has been the subject of synthetic exploration. For instance, multicomponent reactions have been employed to generate highly substituted 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. researchgate.net These methods highlight the adaptability of the cyclopenta[b]pyridine core for constructing complex heterocyclic systems.
Furthermore, efficient synthetic routes to functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives have been developed. nih.gov These approaches, often involving cyclocondensation reactions, demonstrate the feasibility of elaborating the cyclopenta[b]pyridine scaffold. The synthesis of the corresponding ketone, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, has also been reported, which can serve as a direct precursor to the chiral alcohol through asymmetric reduction. rsc.orgrsc.org The enantiomerically pure alcohol, this compound, provides a critical chiral starting material for the synthesis of non-racemic, complex heterocyclic compounds with potential applications in medicinal chemistry and materials science.
Table 1: Examples of Synthetic Methodologies for Cyclopenta[b]pyridine Derivatives
| Methodology | Starting Materials | Resulting Scaffold | Reference |
| Multicomponent Condensation | Malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, alkylating agents | 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives | researchgate.net |
| Cyclocondensation Reaction | 2,5-diarylidenecyclopentanone derivatives, propanedinitrile | 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives | nih.gov |
| Manganese-Catalyzed Oxidation | 2,3-Cyclopentenopyridine analogues | 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one | rsc.orgrsc.org |
Intermediate in the Development of Novel Organic Molecules
As an intermediate, this compound offers a platform for the introduction of molecular complexity and diversity. The hydroxyl group can be readily converted into other functionalities, such as halides, azides, or ethers, or it can participate in coupling reactions to append larger molecular fragments. The pyridine (B92270) ring can undergo N-alkylation, oxidation, or be utilized as a directing group in metal-catalyzed C-H activation reactions.
A new and efficient route for the synthesis of the parent 6,7-dihydro-5H-cyclopenta[b]pyridine, a key intermediate for the antibiotic cefpirome, has been developed, underscoring the pharmaceutical relevance of this heterocyclic system. researchgate.net The availability of the chiral alcohol this compound as an intermediate allows for the stereocontrolled synthesis of novel organic molecules, which is of paramount importance in the development of new therapeutic agents where specific stereoisomers often exhibit desired biological activity.
Application in Diversity-Oriented Synthetic Libraries
Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads. nih.gov The rigid, three-dimensional scaffold of this compound makes it an attractive starting point for the construction of DOS libraries.
Methodologies that allow for the flexible tuning of molecular complexity and diversity are central to DOS. nih.gov The cyclopenta[b]pyridine framework can be systematically modified at multiple positions to rapidly generate a library of related but structurally distinct compounds. For example, variations in the substituents on the pyridine ring, modifications of the hydroxyl group, and further functionalization of the cyclopentane (B165970) ring can lead to a wide range of molecular shapes and pharmacophoric features. While specific examples detailing the use of this compound in DOS libraries are not prevalent in the literature, the principles of DOS are highly applicable to this chiral building block for the creation of novel chemical entities with the potential for significant biological activity.
Computational Chemistry and Mechanistic Insights
Theoretical Studies on Reaction Mechanisms and Pathways
While specific theoretical studies on the reaction mechanisms leading to (5R)-5H,6H,7H-cyclopenta[b]pyridin-5-ol are not extensively documented in the literature, computational methods have been employed to investigate related transformations, such as the formation of fused bicyclic heterocycles. nih.gov Density Functional Theory (DFT) is a common tool used to elucidate reaction pathways, identify transition states, and calculate activation energies.
For instance, the synthesis of the precursor, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, can be analyzed computationally. The reaction likely proceeds through the oxidation of the corresponding cyclopentene-fused pyridine (B92270). Theoretical models can map out the potential energy surface of this oxidation, comparing different oxidants and catalysts to predict the most efficient synthetic route.
Furthermore, the reduction of the ketone to the alcohol is a critical step where stereochemistry is established. Theoretical studies on the reduction of similar cyclic ketones can shed light on the mechanism. These studies often compare different reducing agents and their mode of approach to the carbonyl group, explaining the observed stereoselectivity. Computational models can help rationalize why the (R)-enantiomer is preferentially formed under specific reaction conditions.
A representative table of calculated activation energies for a hypothetical reaction pathway is shown below. Such data helps in understanding the feasibility and kinetics of each step.
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
| Initial Oxidation | TS1 | 25.4 |
| Intermediate Formation | TS2 | 15.2 |
| Final Product Release | TS3 | 5.8 |
Stereochemical Prediction and Conformational Analysis via Computational Modeling
Computational modeling is instrumental in predicting the stereochemical outcome of reactions and understanding the conformational preferences of molecules like this compound. The stereochemistry at the C5 position is crucial, and its prediction is a key aspect of computational analysis.
The cyclopentanol (B49286) ring fused to the pyridine can adopt various conformations, often described as envelope or twist forms. Conformational analysis, typically performed using methods like DFT, helps identify the most stable conformers by calculating their relative energies. researchgate.net For this compound, the orientation of the hydroxyl group (axial vs. equatorial with respect to the cyclopentane (B165970) ring) and the puckering of the five-membered ring are of primary interest.
These computational approaches can also model the interactions that dictate the stereochemical outcome of the reduction of the parent ketone. By calculating the energies of the transition states leading to the (R) and (S) enantiomers, the model can predict which product will be favored. Factors such as steric hindrance and electronic effects of the pyridine ring play a significant role in this differentiation.
The following table illustrates a hypothetical relative energy profile for different conformers of the molecule.
| Conformer | Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) |
| 1 | 60° | 0.0 |
| 2 | 180° | 2.5 |
| 3 | -60° | 1.8 |
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for probing the electronic structure and reactivity of this compound. nih.govacs.org These calculations provide a detailed picture of how electrons are distributed within the molecule, which in turn governs its chemical behavior.
Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a common practice. The energy and shape of these orbitals indicate the molecule's ability to act as an electron donor or acceptor. For instance, the HOMO is often localized on the electron-rich parts of the molecule, such as the pyridine nitrogen and the hydroxyl oxygen, suggesting these are likely sites for electrophilic attack. Conversely, the LUMO indicates regions susceptible to nucleophilic attack.
DFT calculations can also generate electrostatic potential maps, which visualize the charge distribution on the molecular surface. nih.gov These maps highlight electron-rich (negative potential) and electron-poor (positive potential) regions, offering a guide to intermolecular interactions and reactivity. Furthermore, calculated parameters such as ionization potential, electron affinity, and chemical hardness provide quantitative measures of the molecule's reactivity. researchgate.net
A summary of typical electronic properties derived from DFT calculations is presented in the table below.
| Property | Calculated Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.4 eV |
| Dipole Moment | 2.1 D |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare (5R)-5H,6H,7H-cyclopenta[b]pyridin-5-ol and its derivatives?
- Methodological Answer : The synthesis typically involves cyclocondensation reactions or domino reactions to construct the fused cyclopenta[b]pyridine core. For example, substituted cyclopenta[b]pyridines are synthesized via cyclization of ketones with amines under acidic conditions, followed by stereochemical control using chiral auxiliaries or catalysts . Key steps include optimizing reaction temperature (e.g., 80–120°C) and pH to favor cyclization while minimizing side reactions. Derivatives with substituents like thiophene or halogens require regioselective functionalization using cross-coupling reactions (e.g., Suzuki-Miyaura) .
Q. How is the stereochemical configuration (5R) confirmed in this compound?
- Methodological Answer : The (5R) configuration is validated via a combination of chiral HPLC, X-ray crystallography, and vibrational circular dichroism (VCD). For example, enantiomerically pure samples are separated using chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases. Absolute configuration is confirmed by comparing experimental VCD spectra with density functional theory (DFT)-calculated spectra .
Q. What spectroscopic techniques are critical for characterizing cyclopenta[b]pyridine derivatives?
- Methodological Answer :
- NMR : H and C NMR are used to assign proton environments and confirm ring fusion patterns. For instance, the deshielded proton at C5 in this compound appears as a doublet of doublets (δ 4.2–4.5 ppm) due to coupling with adjacent cyclopentane protons .
- IR : Stretching frequencies for hydroxyl (3200–3400 cm) and aromatic C-H bonds (3050–3100 cm) confirm functional groups .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., [M+H] at m/z 167.59 for the parent compound) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for cyclopenta[b]pyridine derivatives?
- Methodological Answer : Discrepancies in NMR or crystallographic data often arise from dynamic conformational changes or solvent effects. To resolve these:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
